4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE
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Overview
Description
4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core, substituted with a pyrazole ring and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the pyrazole-sulfonamide intermediate with 4-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as an enzyme inhibitor. Its sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of inflammatory diseases and cancer. Its ability to inhibit specific enzymes makes it a promising candidate for targeted therapies.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: This compound shares the chlorophenyl group but lacks the pyrazole and sulfonamide groups.
1-(4-Chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol: This compound contains a chlorophenyl group and a triazole ring, but differs in its overall structure.
Uniqueness
The uniqueness of 4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE lies in its combination of a pyrazole ring, sulfonamide group, and benzamide core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O4S/c1-18-24(26(33)31(29(18)2)23-7-5-4-6-8-23)28-25(32)20-11-15-22(16-12-20)30(36(3,34)35)17-19-9-13-21(27)14-10-19/h4-16H,17H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOFLLLOYFFVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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